Methyl 4-O-feruloylquinate

Description

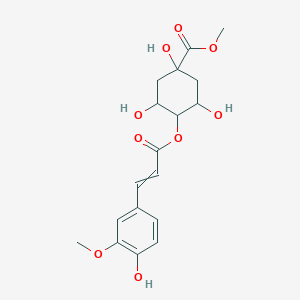

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAJVICHISXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of Methyl 4-O-feruloylquinate (CAS No: 195723-10-5), a natural product isolated from plants such as Stemona japonica.[1][2] This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its analysis, and presents logical workflows for these procedures.

Core Physicochemical Properties

This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] Its structure combines a quinic acid methyl ester with a ferulic acid moiety. The following table summarizes its key quantitative properties based on available data.

| Property | Value | Source |

| CAS Number | 195723-10-5 | [3] |

| Molecular Formula | C18H22O9 | [3] |

| Molecular Weight | 382.36 g/mol | [1][4] |

| Purity | >97.5% | [2][3] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

| Solubility | No quantitative data available. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[3] Stock solutions of 10 mM can be prepared.[1] | |

| pKa | Data not available |

Analytical and Experimental Protocols

This section details the methodologies pertinent to the characterization and evaluation of this compound.

HPLC is a standard method for assessing the purity of chemical compounds.[3] The protocol involves separating the compound from any impurities based on differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact ratio is determined through method development.

-

Standard and Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of dilutions for calibration if quantitation is needed. Dissolve the sample for purity analysis in the same solvent.

-

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis).

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25-40°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Program a gradient or isocratic elution profile for the mobile phase.

-

Set the detector wavelength to the absorbance maximum of this compound.

-

-

Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram, expressed as a percentage.

NMR spectroscopy is used to elucidate the molecular structure of a compound, confirming the connectivity of atoms. The consistency of the NMR spectrum with the proposed structure is a key quality control parameter.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

-

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer. Acquire standard 1D spectra, including ¹H (proton) and ¹³C (carbon) NMR. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be run to confirm specific structural assignments.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis:

-

¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) of the signals to identify the different types of protons and their neighboring atoms.

-

¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR: Use correlation peaks to establish C-H and H-H connectivity, confirming the feruloyl and quinate moieties and their linkage.

-

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] RP-TLC is a common experimental method for its determination.[7][8]

Experimental Protocol:

-

Plate and Mobile Phase Preparation: Use RP-TLC plates (e.g., RP-18 F254). Prepare a series of mobile phases consisting of a polar buffer (e.g., TRIS buffer, pH 7.4) and an organic modifier (e.g., acetone, methanol) in varying concentrations (e.g., 50%, 60%, 70%, 80% organic modifier).

-

Sample Application: Spot a small amount of the dissolved compound onto the starting line of the TLC plates.

-

Chromatographic Development: Place the plates in a chromatography tank saturated with the mobile phase vapor and allow the solvent front to move up the plate.

-

Spot Visualization and Rf Measurement: After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the compound and the solvent front to calculate the Rf value for each mobile phase concentration.

-

RM Calculation: Convert each Rf value to an RM value using the formula: RM = log((1/Rf) - 1).

-

Extrapolation to RM0: Plot the calculated RM values against the concentration of the organic modifier. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the RM0 value, which is a measure of lipophilicity.[7]

Derivatives of ferulic acid are known for their antioxidant properties.[9] Standard assays can be used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

-

Reaction: In a microplate well or cuvette, mix a volume of the sample or standard solution with a volume of the DPPH solution. Include a control containing only the solvent and DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.

-

Calculation: The scavenging activity is calculated as a percentage of discoloration using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocrick.com [biocrick.com]

- 4. CAS 195723-10-5 | this compound [phytopurify.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

Spectroscopic Profile of Methyl 4-O-feruloylquinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a natural product with recognized biological activities. The information presented herein is essential for its identification, characterization, and further investigation in drug discovery and development. While the primary literature detailing the full spectroscopic analysis was not fully accessible, this document compiles and presents the available data and outlines the standard methodologies for its determination.

Data Presentation

The following tables summarize the available and inferred spectroscopic data for this compound and its constituent parts.

Table 1: NMR Spectroscopic Data

Complete, experimentally verified NMR data for this compound is not publicly available in the aggregated search results. The structural elucidation has been reported using NMR spectroscopy. A certificate of analysis for a commercial sample of this compound states that the NMR spectrum is "Consistent with structure," but does not provide the specific chemical shifts or coupling constants.

For reference, predicted ¹H NMR data for the closely related compound, 4-Feruloylquinic acid, is available. The key difference in this compound is the methylation of the carboxylic acid on the quinic acid moiety, which would primarily affect the chemical shifts of adjacent protons.

Note: The following data is for the related compound 4-Feruloylquinic acid and should be used for reference purposes only.

| Proton (tentative assignment) | Predicted ¹H Chemical Shift (ppm) in D₂O |

| Feruloyl - Olefinic H | 7.0 - 7.5 |

| Feruloyl - Aromatic H | 6.5 - 7.2 |

| Feruloyl - OCH₃ | ~3.8 |

| Quinate - H4 (ester linkage) | 4.5 - 5.0 |

| Quinate - Other CH/CH₂ | 1.5 - 4.0 |

Table 2: Mass Spectrometry (MS) Data

The molecular formula for this compound is C₁₈H₂₂O₉, with a molecular weight of approximately 382.36 g/mol . The structure was confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). While the specific fragmentation pattern for the methyl ester is not detailed in the available results, data for the parent compound, 4-O-Feruloylquinic acid, can provide insight into the expected fragmentation of the feruloyl and quinic acid moieties.

| Analysis Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid |

| ESI-MS | Expected [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11 | 193 (Feruloyl moiety), 177, 145, 117 |

Table 3: UV Spectroscopic Data

The UV spectrum of this compound was used in its initial structural elucidation. The UV absorption maxima (λmax) are characteristic of the ferulic acid chromophore.

| Solvent | λmax (nm) |

| Methanol or Ethanol (typical) | ~325 nm and ~290 nm (expected based on feruloyl moiety) |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are described in the primary literature by Ge et al. (2007). While the full text of this specific publication is not available, this section outlines the general, standardized methodologies for such analyses.

Isolation and Purification

This compound is a natural product that can be isolated from plant sources, such as Stemona japonica. The general workflow for its purification involves:

-

Extraction: The plant material is typically dried, ground, and extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility.

-

Chromatography: The fraction containing the target compound is subjected to one or more chromatographic techniques for purification. This often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure and assign all proton and carbon signals.

-

Instrumentation: ESI-MS is a common technique for the analysis of polar natural products like this compound.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores present in the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Caption: Logical relationship between the chemical structure and the resulting spectroscopic data for this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Compounds from Stemona Species

The genus Stemona has been a cornerstone in traditional medicine, particularly in China and Southeast Asia, for treating respiratory ailments and as an insecticide.[1][2] Modern phytochemical research has unveiled a rich diversity of unique alkaloids, primarily characterized by a pyrrolo[1,2-a]azepine core, as the main bioactive constituents.[1][3][4] This technical guide provides a comprehensive overview of the key biological activities of compounds derived from Stemona species, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antitussive Activity

One of the most well-documented therapeutic uses of Stemona is for cough suppression.[5] Several species, including S. tuberosa, S. japonica, and S. sessilifolia, are officially listed in the Chinese Pharmacopoeia as antitussive herbs.[2]

Quantitative Data: Antitussive Effects

Bioactivity-guided fractionation has identified several stenine-type and stemoninine-type alkaloids as the primary active components responsible for the antitussive effects.[6][7]

| Compound | Species Source | Administration | Dose | Cough Inhibition (%) | ID50 (mmol/kg) | Reference |

| Neotuberostemonine (1) | S. tuberosa | i.p. | 25 mg/kg | ~60% | - | [6] |

| Neostenine (5) | S. tuberosa | i.p. | 25 mg/kg | ~60% | - | [6] |

| Tuberostemonine H (3) | S. tuberosa | i.p. | 50 mg/kg | ~55% | - | [2] |

| Tuberostemonine J (2) | S. tuberosa | i.p. | 50 mg/kg | ~40% | - | [2] |

| Stemoninoamide (6) | S. tuberosa | Oral | - | - | 0.33 | [7] |

| Stemoninine (7) | S. tuberosa | Oral | - | - | 0.26 | [7] |

| Stemokerrin | S. kerrii | i.p. | 70 mg/kg | ~62% | - | [7] |

Note: i.p. refers to intraperitoneal administration.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

The primary model for evaluating the antitussive activity of Stemona compounds is the induction of cough in guinea pigs using a chemical irritant.[6][7][8]

-

Animal Preparation : Male guinea pigs are used for the experiment.

-

Cough Induction : The animals are exposed to a nebulized solution of citric acid (typically 0.1 M) for a set duration to induce coughing.

-

Compound Administration : Test compounds (isolated alkaloids or extracts) are administered to the animals, usually via oral or intraperitoneal injection, at a specific time before citric acid exposure.

-

Data Collection : The number of coughs is counted for a defined period after induction.

-

Analysis : The percentage of cough inhibition is calculated by comparing the number of coughs in the treated group to a vehicle-treated control group. The dose required to inhibit coughing by 50% (ID50) can also be determined.[7]

Structure-Activity Relationship (SAR) for Antitussive Alkaloids

Studies on stenine-type alkaloids have revealed key structural features necessary for antitussive activity.

Caption: Key structural determinants for the antitussive activity of stenine-type Stemona alkaloids.[6]

Insecticidal Activity

The use of Stemona roots as natural pesticides is a well-established traditional practice.[1][9] This activity is primarily attributed to protostemonine-type alkaloids.[3][10]

Quantitative Data: Insecticidal Effects

The insecticidal potency of Stemona compounds is often evaluated against pest insects like Spodoptera littoralis (tobacco cutworm).

| Compound | Species Source | Test Organism | Assay Type | LC50 | EC50 | Reference |

| Stemofoline | S. curtisii | S. littoralis | Chronic Feeding | 2.4 ppm | 0.98 ppm | [9] |

| Didehydrostemofoline | S. collinsiae | S. littoralis | Chronic Feeding | High Toxicity | - | [11] |

| Oxystemokerrine | S. kerrii / S. curtisii | S. littoralis | Chronic Feeding | 5.9 ppm | - | [12] |

| Dehydroprotostemonine | S. sp. | S. littoralis | Chronic Feeding | 6.1 ppm | - | [12] |

| Protostemonine | S. sp. | S. littoralis | Chronic Feeding | 17.7 ppm | - | [12] |

| Tuberostemonine | S. tuberosa | S. littoralis | Chronic Feeding | Low Toxicity | - | [3][11] |

| Dichloromethane Extract | S. tuberosa | Aedes aegypti | Aqueous Dispersion | 13 ppm (F6 fraction) | - | [13] |

Note: LC50 (Lethal Concentration, 50%) is the concentration that kills half the test subjects. EC50 (Effective Concentration, 50%) is the concentration that causes a 50% reduction in growth.

Experimental Protocol: Chronic Feeding Bioassay

This method assesses the toxicity and growth-inhibitory effects of compounds when ingested by insects over a period.[3][9]

-

Diet Preparation : An artificial diet for the insect larvae is prepared. The test compounds (extracts or isolated alkaloids) are incorporated into the diet at various concentrations.

-

Assay Setup : Neonate (newly hatched) larvae of Spodoptera littoralis are placed individually into wells of a microplate containing the treated diet.

-

Incubation : The plates are incubated under controlled conditions (temperature, humidity, light cycle) for a standard period (e.g., 7 days).

-

Data Collection : Larval mortality is recorded to calculate the LC50 value. The weight of surviving larvae is measured and compared to a control group to determine the EC50 for growth inhibition.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Some Stemona alkaloids exert their insecticidal effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[14]

| Compound/Extract | Species Source | IC50 (AChE Inhibition) | Reference |

| Didehydrostemofoline | S. collinsiae | 131.3 µM | [14] |

| Stemofoline | S. collinsiae | 102.1 µM | [14] |

| Dichloromethane Extract | S. collinsiae | 73.78 µg/mL | [14] |

| Croomine | S. sp. | 3.74 µM (human AChE) | [14] |

Anti-inflammatory Activity

Several Stemona species and their constituent alkaloids exhibit significant anti-inflammatory properties.[1][15] This activity has been demonstrated in both in vitro and in vivo models.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method involves using macrophage cell lines stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[15][16]

-

Cell Culture : Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured.[16][17]

-

Treatment : Cells are pre-treated with various concentrations of Stemona extracts or isolated compounds.

-

Inflammatory Stimulus : Inflammation is induced by adding LPS to the cell culture medium.

-

Endpoint Measurement : After a 24-hour incubation, the production of inflammatory mediators in the culture supernatant is quantified. Key markers include:

-

Mechanism Analysis : The expression of inflammatory proteins (iNOS, COX-2) and the activation of signaling pathways (NF-κB, MAPK) are assessed via Western blot analysis.[16]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Stemona extracts and alkaloids reduce inflammation by modulating key signaling pathways. The extract of S. tuberosa has been shown to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.[16][18] This is achieved by blocking the expression of iNOS and COX-2 proteins and regulating the NF-κB and MAPK signaling pathways.[16]

Caption: Inhibition of LPS-induced inflammatory pathways by Stemona compounds.[16]

Anticancer and Cytotoxic Activity

Emerging research indicates that compounds from Stemona species possess cytotoxic activity against various human cancer cell lines.

Quantitative Data: Cytotoxic Effects

| Compound/Extract | Species Source | Cell Line | Activity | IC50 | Reference |

| Methanolic Extract | S. tuberosa | A549 (Lung) | Cytotoxic | - | [19] |

| Stemophenanthrenes | S. tuberosa | KB, MCF7, SK-LU-1, HepG2 | Cytotoxic | - | [19] |

| Dichloromethane Fraction | S. tuberosa | Medullary Thyroid Carcinoma | Induces Apoptosis | - | [19] |

| 6-deoxyclitoriacetal | S. collinsae | BT479 (Breast), CHAGO (Lung), Hep-G2 (Liver), KATO3 (Gastric), SW620 (Colon) | Potent Cytotoxicity | - | [20] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding : Human cancer cells (e.g., A549 lung cancer cells) are seeded into 96-well plates and allowed to attach overnight.[19]

-

Treatment : Cells are treated with various concentrations of the Stemona extract or compound for a specified duration (e.g., 48 hours).

-

MTT Addition : MTT reagent is added to each well. Viable cells with active mitochondria metabolize the MTT into a purple formazan product.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.

Mechanism of Action: Apoptosis Induction

The methanolic extract of S. tuberosa has been shown to induce apoptosis in A549 lung cancer cells. This is evidenced by increased activity of caspases 3 and 6, key executioner enzymes in the apoptotic pathway.[19]

Antimicrobial Activity

Stemona species also produce compounds with antibacterial and antifungal properties.[1][21]

Quantitative Data: Antibacterial Effects

| Compound | Species Source | Test Organism | Activity | Reference |

| 3,5-dihydroxy-2′-methoxy bibenzyl (5) | S. sessilifolia | Staphylococcus aureus, S. epidermidis | Strong | [21][22] |

| 3,5-dihydroxy bibenzyl (6) | S. sessilifolia | Staphylococcus aureus, S. epidermidis | Strong | [21][22] |

| γ-tocopherol (8) | S. sessilifolia | Staphylococcus aureus, S. epidermidis | Strong | [21][22] |

Experimental Protocol: Bioassay-Guided Fractionation for Antimicrobial Agents

This workflow is used to identify active compounds from a complex plant extract.

Caption: Workflow for bioassay-guided fractionation to isolate antibacterial compounds.[22]

Conclusion

The chemical diversity within the Stemona genus, particularly its unique alkaloids and stilbenoids, translates into a broad spectrum of potent biological activities. The well-established antitussive and insecticidal properties are supported by robust quantitative data and a growing understanding of their structure-activity relationships and mechanisms of action. Furthermore, compelling evidence for the anti-inflammatory, anticancer, and antimicrobial potential of Stemona compounds highlights their promise as a source for novel drug leads. Further research is warranted to fully elucidate the mechanisms underlying these activities and to explore their therapeutic and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 14. researchgate.net [researchgate.net]

- 15. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of Stemona tuberosa on lung inflammation in a subacute cigarette smoke-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer activity of Stemona tuberosa (wild asparagus) against type-II human lung adenocarcinoma (A549) cells and identification of SRC inhibitor using integrated network pharmacology and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thaiscience.info [thaiscience.info]

- 21. tandfonline.com [tandfonline.com]

- 22. Antibacterial constituents from Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Methyl 4-O-feruloylquinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it is an ester formed from ferulic acid and the methyl ester of quinic acid. Both parent molecules are known to possess a range of biological activities, suggesting that their combination in this compound could lead to synergistic or unique pharmacological effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its anticipated antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited direct experimental data on this compound, this guide also incorporates data from its close structural analog, methyl ferulate, to infer potential bioactivities.

Data Presentation: Bioactivity of a Structurally Related Compound

Quantitative bioactivity data for this compound is not extensively available in the current body of scientific literature. However, studies on methyl ferulate, a structurally similar compound, provide valuable insights into its potential antioxidant properties.

| Compound | Assay | Target | Result (IC50) | Reference |

| Methyl Ferulate | DPPH Radical Scavenging | Free Radical Neutralization | 73.213 ± 11.20 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the sample solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution without the test compound serves as the control.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[2][3]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages (Griess Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The Griess reagent detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[4][5]

Neuroprotective Activity: SH-SY5Y Cell Viability Assay (MTT Assay)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) and incubate for an additional 24 hours.

-

-

MTT Assay:

-

Remove the medium and add 200 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.[6][7]

Visualization of Potential Signaling Pathways and Workflows

Based on the known activities of related compounds like ferulic acid and its derivatives, the following signaling pathways are proposed to be involved in the bioactivity of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed neuroprotective signaling pathway of this compound.

Caption: General experimental workflow for preliminary bioactivity screening.

This compound represents a promising natural product for further investigation in the fields of antioxidant, anti-inflammatory, and neuroprotective research. While direct experimental data on this specific compound is currently limited, the known bioactivities of its constituent molecules, ferulic acid and quinic acid, along with data from the structurally similar compound methyl ferulate, strongly suggest its potential as a multi-target therapeutic agent. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid framework for researchers to initiate and advance the study of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to quantify its potency in various preclinical models. This will be crucial for unlocking its full therapeutic potential in the development of novel drugs for a range of human diseases.

References

- 1. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Methyl 4-O-feruloylquinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate is a natural product found in plants such as Stemona japonica.[1][2] While specific research on its antioxidant capacity is limited, its chemical structure, combining ferulic acid and a methyl quinate ester, suggests a significant potential for free radical scavenging and cytoprotective effects. Ferulic acid, a well-documented phenolic compound, exhibits potent antioxidant properties by donating a hydrogen atom from its phenolic hydroxyl group to form a stable phenoxyl radical, thereby terminating free radical chain reactions.[3][4][5] This guide provides a prospective analysis of the in vitro antioxidant potential of this compound, detailing the standard experimental protocols for its evaluation and discussing its likely mechanism of action through the Nrf2 signaling pathway.

Introduction: Chemical Structure and Predicted Activity

This compound is an ester formed between ferulic acid and methyl quinate. The antioxidant capacity of this molecule is predicted to be primarily driven by the feruloyl moiety.

-

Ferulic Acid Moiety : As a derivative of cinnamic acid, ferulic acid is a potent antioxidant. Its phenolic nucleus and extended side chain conjugation allow it to readily form a resonance-stabilized phenoxyl radical, which accounts for its ability to scavenge free radicals effectively.[3] It is a known scavenger of superoxide anions and an inhibitor of lipid peroxidation.[3]

-

Quinic Acid Moiety : Quinic acid itself has demonstrated some antioxidant and anti-inflammatory properties, although its activity is generally considered lower than that of potent phenolic compounds.[6][7][8] Its primary contribution in the context of this compound may relate to solubility and interaction with cellular targets.

Given this structure, it is hypothesized that this compound will exhibit significant antioxidant activity in various in vitro assays. The primary mechanisms are expected to be hydrogen atom donation and electron donation to neutralize reactive oxygen species (ROS).

Quantitative Data Presentation

While specific experimental data for this compound is not yet widely available, the following tables serve as standardized templates for presenting results from in vitro antioxidant assays. Such a format allows for clear comparison with standard antioxidants like Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT).

Table 1: Free Radical Scavenging Activity (DPPH & ABTS Assays)

| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |

| This compound | DPPH | Data | Data |

| ABTS | Data | Data | |

| Ascorbic Acid (Standard) | DPPH | Data | Data |

| ABTS | Data | Data | |

| Trolox (Standard) | DPPH | Data | Data |

| ABTS | Data | Data | |

| IC50: The concentration of the compound required to scavenge 50% of the initial free radicals. |

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | FRAP Value (µM Fe(II)/µg Compound) |

| This compound | Data |

| Ascorbic Acid (Standard) | Data |

| Trolox (Standard) | Data |

| FRAP value represents the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Methodology:

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock.

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

-

Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH).

-

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the scavenging percentage against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color.

Principle: ABTS•⁺ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Methodology:

-

Reagent Preparation :

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

-

Working Solution : Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare serial dilutions of this compound in a suitable solvent.

-

Assay Procedure :

-

Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.

-

-

Incubation : Incubate the plate at room temperature for 6-7 minutes.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Methodology:

-

Reagent Preparation (FRAP Reagent) :

-

Prepare the following solutions:

-

300 mM Acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in distilled water.

-

-

Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[9]

-

-

Sample Preparation : Prepare dilutions of this compound. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

Assay Procedure :

-

Add a small volume of the sample, standard, or blank (e.g., 30 µL) to a 96-well plate.

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL) to each well.

-

-

Incubation : Incubate the plate at 37°C. The reading time can vary, but is often taken after 4-6 minutes.

-

Measurement : Measure the absorbance at 593 nm.

-

Calculation : The FRAP value is calculated by comparing the absorbance of the sample to the standard curve of Fe²⁺ concentration. Results are expressed as µM of Fe(II) equivalents.

Hypothesized Molecular Signaling Pathway

The antioxidant effects of phenolic compounds like ferulic acid often extend beyond direct radical scavenging to include the modulation of endogenous antioxidant defense systems. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary mechanism.[10][11][12]

Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like the phenoxy radical of ferulic acid), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription and synthesis of a suite of protective proteins, including:

-

Heme Oxygenase-1 (HO-1) : An enzyme with antioxidant and anti-inflammatory functions.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) : A detoxification enzyme.

-

Glutamate-cysteine ligase (GCL) : The rate-limiting enzyme in glutathione (GSH) synthesis.

It is highly probable that this compound, through its feruloyl moiety, can activate this Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Conclusion

This compound is a promising candidate for further investigation as a natural antioxidant agent. Based on its chemical structure, it is expected to demonstrate robust free radical scavenging and reducing capabilities. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for the systematic evaluation of its in vitro antioxidant potential. Furthermore, its likely interaction with the Nrf2 signaling pathway suggests that its protective effects may extend beyond direct chemical quenching of ROS to include the upregulation of endogenous cellular defense mechanisms. Future studies should focus on generating empirical data through these assays and exploring its effects in cell-based models to validate its therapeutic and preventative potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRDizin [search.trdizin.gov.tr]

- 7. Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Quinic Acid Against Disuse-Induced Skeletal Muscle Atrophy via Regulation of Inflammation and Oxidative Stress [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-O-feruloylquinate and its Relation to Chlorogenic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it shares structural similarities with more common chlorogenic acids, suggesting a related biosynthetic origin and comparable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, relationship to other chlorogenic acids, and known and potential biological activities. The document details experimental protocols for its isolation and for the assessment of its antioxidant and anti-inflammatory properties. Furthermore, it explores the hypothesized signaling pathways, primarily the NF-κB and MAPK pathways, through which this class of compounds is believed to exert its anti-inflammatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and related phytochemicals.

Introduction to this compound

This compound is a derivative of chlorogenic acid, a large family of esters formed between certain transcinnamic acids and quinic acid. Specifically, it is the methyl ester of 4-O-feruloylquinic acid. These compounds are secondary metabolites in a wide variety of plants, and their consumption has been linked to various health benefits.

This compound has been identified as a constituent of Stemona japonica, a plant used in traditional medicine.[1] Its chemical structure, combining a ferulic acid moiety with a methyl quinate core, suggests potential antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds. The presence of the methyl group differentiates it from its parent compound, 4-O-feruloylquinic acid, and may influence its bioavailability and metabolic fate.

Chemical Structure and Relationship to Chlorogenic Acids

Chlorogenic acids (CGAs) are a diverse group of phenolic compounds synthesized by plants. The most common CGAs are caffeoylquinic acids (CQAs), but other forms, such as feruloylquinic acids (FQAs), also exist.[2] this compound is structurally a member of the FQA class, with the key distinctions of a ferulic acid group attached at the 4-position of the quinic acid ring and a methyl ester at the carboxyl group of the quinic acid.

The biosynthesis of this compound is believed to follow the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the formation of cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid. These activated hydroxycinnamic acids can then be esterified with quinic acid to form the various chlorogenic acids. The final methylation step to form this compound is likely catalyzed by a specific methyltransferase enzyme.

Biosynthesis of this compound.

Quantitative Data on Biological Activities

While direct quantitative data for the antioxidant and anti-inflammatory activities of purified this compound are limited in publicly available literature, studies on extracts of Stemona japonica, where this compound is found, and on closely related compounds, provide strong evidence of its potential efficacy.

One study reported that this compound exhibited anti-H5N1 activity with a 3% protective rate at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[1]

The following tables summarize the available quantitative data for extracts of Stemona japonica and related ferulic acid derivatives. This information serves as a valuable proxy for the expected activities of this compound.

Table 1: Antioxidant Activity of Stemona japonica Extracts and Related Compounds

| Sample | Assay | IC50 / Activity | Reference |

| Stemona japonica 50% EtOH Extract | DPPH Radical Scavenging | Comparable to Ascorbic Acid | [3] |

| Stemona japonica 100% EtOH Extract | DPPH Radical Scavenging | Comparable to Ascorbic Acid | [3] |

| Stemona japonica 50% EtOH Extract | ABTS Radical Scavenging | Comparable to Ascorbic Acid | [3] |

| Stemona japonica 100% EtOH Extract | ABTS Radical Scavenging | Comparable to Ascorbic Acid | [3] |

Table 2: Anti-inflammatory Activity of Stemona japonica Extracts and Related Compounds

| Sample | Assay | IC50 / Activity | Reference |

| Stemona japonica 50% EtOH Extract | Nitrite Production in RAW 264.7 Cells | Significant reduction | [3] |

| Stemona japonica 100% EtOH Extract | Nitrite Production in RAW 264.7 Cells | Significant reduction | [3] |

| Stemajapine A (from S. japonica) | NO Production in RAW 264.7 Cells | 19.7 µM | [4] |

| Stemajapine C (from S. japonica) | NO Production in RAW 264.7 Cells | 13.8 µM | [4] |

| Dexamethasone (Positive Control) | NO Production in RAW 264.7 Cells | 11.7 µM | [4] |

Hypothesized Anti-inflammatory Signaling Pathways

Based on the well-documented mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is proposed that this compound, like other phenolic compounds, may inhibit this pathway by preventing the degradation of IκB.

References

A Technical Guide to the Chemical Synthesis of Feruloylquinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of feruloylquinic acid isomers. Feruloylquinic acids, a class of phenolic compounds found in various plant sources, have garnered significant interest in the scientific community due to their potential antioxidant and anti-inflammatory properties. This document details established synthetic routes, provides structured data on reaction yields, and outlines experimental protocols for the synthesis of key isomers.

Introduction

Feruloylquinic acids are esters formed between ferulic acid and quinic acid. The isomers are distinguished by the position of the feruloyl group on the quinic acid moiety. The most common isomers are 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). The precise synthesis of these individual isomers is crucial for investigating their specific biological activities and for developing potential therapeutic agents.

Two primary strategies have emerged for the chemical synthesis of feruloylquinic acid isomers: the regioselective esterification of suitably protected quinic acid derivatives and the Knoevenagel condensation. This guide will explore both approaches, providing detailed insights into the required experimental procedures.

Synthetic Strategies and Methodologies

The synthesis of specific feruloylquinic acid isomers necessitates careful control of regioselectivity. This is typically achieved through the use of protecting groups on the quinic acid backbone, allowing for the targeted esterification of a specific hydroxyl group.

Regioselective Esterification of Protected Quinic Acid

This is a widely employed strategy that involves the following key steps:

-

Protection of Quinic Acid: The hydroxyl and carboxyl groups of D-(-)-quinic acid are protected to prevent unwanted side reactions. This often involves the formation of acetals and esters.

-

Regioselective Deprotection/Esterification: A specific hydroxyl group is selectively deprotected or the esterification is directed to a particular position based on the chosen protecting group strategy.

-

Esterification with Ferulic Acid Derivative: The protected quinic acid is then reacted with an activated ferulic acid derivative, such as 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

-

Deprotection: Finally, all protecting groups are removed to yield the desired feruloylquinic acid isomer.

An efficient synthesis of 3-O, 4-O, and 5-O-feruloylquinic acids starting from D-(–)-quinic acid has been described, with the esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride as a key step.[1]

Knoevenagel Condensation

This approach offers an alternative route, particularly for the synthesis of 5-O-feruloylquinic acid. The key reaction is a Knoevenagel condensation of a suitable aldehyde (like vanillin) with a malonate ester of quinic acid to form the cinnamic (E)-double bond.[1][2][3] This method can sometimes be performed without the need for protecting hydroxyl groups on the quinic acid.[2]

Data Presentation: A Comparative Summary of Synthetic Yields

The following table summarizes the overall yields for the synthesis of 3-O, 4-O, and 5-O-feruloylquinic acid isomers using the regioselective esterification strategy, starting from D-(-)-quinic acid.

| Isomer | Overall Yield (%) | Reference |

| 3-O-Feruloylquinic Acid | 33 | [1] |

| 4-O-Feruloylquinic Acid | 15 | [1] |

| 5-O-Feruloylquinic Acid | 45 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of feruloylquinic acid isomers via regioselective esterification.

Synthesis of 3-(4-Acetoxy-3-methoxyphenyl)acryloyl chloride

This activated ferulic acid derivative is a key reagent for the esterification of the protected quinic acid. It can be prepared from ferulic acid in two steps with a combined yield of 74%.[1]

Synthesis of 3-O-Feruloylquinic Acid[1]

-

Protection of Quinic Acid: D-(-)-quinic acid is first protected to form a lactone.

-

Ethanolysis: The crude lactone is subjected to ethanolysis to obtain the corresponding ethyl ester.

-

Esterification: The protected quinate is esterified with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride in the presence of DMAP and pyridine in dichloromethane.

-

Deprotection: All protecting groups are removed using 1 M aqueous HCl in THF to afford 3-O-feruloylquinic acid.

Synthesis of 4-O-Feruloylquinic Acid[1]

-

Protection of Quinic Acid: A different protecting group strategy is employed to make the C-4 hydroxyl group accessible for esterification.

-

Esterification: The selectively protected quinic acid derivative is esterified with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

-

Deprotection: The protecting groups are removed to yield 4-O-feruloylquinic acid.

Synthesis of 5-O-Feruloylquinic Acid[1]

-

Protection of Quinic Acid: A specific protection scheme is used to leave the C-5 hydroxyl group available for reaction.

-

Esterification: The protected quinic acid is reacted with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

-

Deprotection: Removal of all protecting groups yields 5-O-feruloylquinic acid.

Mandatory Visualizations

Experimental Workflow: Regioselective Esterification

Caption: General workflow for the synthesis of feruloylquinic acid isomers via regioselective esterification.

Signaling Pathway: Potential Modulation of NF-κB by Feruloylquinic Acid Isomers

Ferulic acid and other phenolic compounds have been reported to exert anti-inflammatory effects, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

References

The Occurrence of Methyl 4-O-feruloylquinate in Coffee Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate, a recently identified phenolic compound in coffee beans, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in coffee, the analytical methodologies for its detection, and the influence of key factors such as coffee species and roasting on its concentration. While specific quantitative data for this particular compound remains limited in publicly available literature, this guide synthesizes existing data on related hydroxycinnamoyl derivatives to provide a contextual understanding. Detailed experimental protocols and workflow visualizations are included to support further research and application in drug development and other scientific fields.

Introduction

Coffee, one of the most widely consumed beverages globally, is a complex matrix of bioactive compounds, including a diverse array of phenolic acids. Among these, chlorogenic acids (CGAs) and their derivatives are prominent and have been extensively studied for their antioxidant and potential health-promoting properties. Recently, a new group of methyl hydroxycinnamoyl quinates, including this compound, has been identified in both Coffea arabica and Coffea robusta beans. The discovery of these compounds opens new avenues for research into the chemical profile of coffee and its potential physiological effects. This guide aims to consolidate the available technical information on this compound in coffee beans to serve as a foundational resource for researchers and professionals in related fields.

Quantitative Data on this compound and Related Compounds

Direct quantitative data for this compound is not extensively available in the current body of scientific literature. However, studies on related methyl hydroxycinnamoyl quinates and the broader class of phenolic acids provide valuable insights into its likely occurrence and behavior.

Table 1: Quantitative Data on Phenolic Compounds in Coffee Beans

| Compound/Compound Class | Coffee Species | Green Bean Concentration | Roasted Bean Concentration | Reference |

| Methyl Caffeoylquinates | C. arabica, C. robusta | Constitute 2.1% of total phenolic acids | Significantly reduced | [1] |

| Total Phenolic Content | C. arabica, C. robusta | 5628 ± 227 to 8581 ± 109 mg/100 g DW | 791 ± 63 to 1891 ± 37 mg/100 g DW | [1] |

| 5-O-caffeoylquinic acid (5-CQA) | C. arabica | ~4.43 g/100g | Decreases with roasting | [2] |

| 5-O-caffeoylquinic acid (5-CQA) | C. robusta | ~4.70 g/100g | Decreases with roasting | [2] |

| Total Feruloylquinic Acids (FQA) | C. arabica | Lower concentration | Decreases with roasting | [2] |

| Total Feruloylquinic Acids (FQA) | C. robusta | Higher concentration | Decreases with roasting | [2] |

DW: Dry Weight

The data in Table 1 indicates that the roasting process has a substantial impact on the concentration of phenolic compounds in coffee beans, with a general trend of degradation at higher temperatures. It is highly probable that this compound follows a similar pattern. Furthermore, differences between C. arabica and C. robusta in their phenolic profiles suggest that the concentration of this compound may also vary between these species.

Experimental Protocols

The identification and quantification of this compound in coffee beans necessitate advanced analytical techniques. The following is a detailed methodology based on established protocols for the analysis of hydroxycinnamoyl derivatives in coffee.

Sample Preparation and Extraction

-

Grinding: Freeze-dry green or roasted coffee beans and grind them into a fine powder using a laboratory mill.

-

Extraction Solvent: Prepare an extraction solvent of methanol, water, and formic acid in a ratio of 80:15:5 (v/v/v).

-

Extraction Procedure:

-

Weigh 1 gram of the powdered coffee sample into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Place the tube on an orbital shaker at 200 rpm for 15 minutes.

-

Centrifuge the mixture at 3000 rpm for 15 minutes at 10°C.

-

Collect the supernatant and filter it through a 0.45 µm PVDF syringe filter.

-

UPLC-DAD-QToF/MS Analysis

-

Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient program would be as follows:

-

0-2 min: 5% B

-

2-15 min: 5-30% B (linear gradient)

-

15-20 min: 30-95% B (linear gradient)

-

20-22 min: 95% B (isocratic)

-

22-22.1 min: 95-5% B (linear gradient)

-

22.1-25 min: 5% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

DAD Detection: Monitor wavelengths from 200 to 400 nm.

-

Mass Spectrometry Parameters (Negative Ion Mode):

-

Capillary Voltage: 2.5 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Mass Range: m/z 100-1000

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions for structural elucidation. The expected precursor ion [M-H]⁻ for this compound (C₁₈H₂₂O₉) would be at m/z 381.12.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Factors Influencing Phenolic Composition in Coffee Beans

Caption: Factors influencing the phenolic composition of coffee beans.

Conclusion

This compound represents a novel component of the complex chemical landscape of coffee. While our understanding of this specific compound is still in its nascent stages, the analytical frameworks established for related phenolic acids provide a robust platform for its further investigation. The significant influence of coffee species and, most notably, the roasting process on the overall phenolic content underscores the need for targeted quantitative studies on this compound. Such research will be crucial for elucidating its potential contribution to the sensory and bioactive properties of coffee, and for exploring its potential applications in pharmacology and drug development. This guide serves as a starting point for these future endeavors, providing the necessary methodological details and contextual information.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy of Feruloylquinic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acid methyl esters are derivatives of feruloylquinic acids, a group of phenolic compounds widely found in plants and known for their significant biological activities, including antioxidant and anti-inflammatory properties. The methyl esterification of these compounds can alter their physicochemical properties, such as lipophilicity, which may influence their bioavailability and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of these compounds. This document provides a detailed protocol for the preparation and NMR analysis of feruloylquinic acid methyl esters, aimed at ensuring high-quality, reproducible data for research and development.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol outlines the recommended steps for preparing feruloylquinic acid methyl ester samples.

Materials:

-

Feruloylquinic acid methyl ester sample (2-5 mg for ¹H NMR; 15-20 mg for ¹³C NMR)

-

High-quality 5 mm NMR tubes

-

Deuterated NMR solvent (e.g., Methanol-d₄ (CD₃OD), DMSO-d₆, Chloroform-d (CDCl₃))

-

Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)

-

Glass vials

-

Pasteur pipettes

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of the feruloylquinic acid methyl ester into a clean, dry glass vial. For routine ¹H NMR, 2-5 mg is sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 15-20 mg is recommended to reduce acquisition time.[1]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Methanol-d₄ is a common choice for polar phenolic compounds.[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4] If TMS is used as an internal standard, it is often pre-mixed with the solvent by the manufacturer. If not, a very small drop can be added to the solvent before adding it to the sample.

-

Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is necessary. If solids remain, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into the NMR tube. The final sample depth should be approximately 4-5 cm.[1]

-

Labeling: Clearly label the NMR tube with the sample identification, solvent, and date.[1]

Figure 1: General workflow for NMR sample preparation.

NMR Data Acquisition

The following experiments are recommended for the complete structural characterization of feruloylquinic acid methyl esters. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR (Proton NMR):

-

Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling relationships.

-

Typical Parameters:

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-5 seconds

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Purpose: To determine the number and type of carbon atoms in the molecule.

-

Typical Parameters:

-

Proton decoupled

-

Number of scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons). This helps in tracing out the spin systems within the quinic acid and feruloyl moieties.

-

Key Information: Cross-peaks indicate coupled protons.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbon atoms.

-

Key Information: Cross-peaks correlate a proton with its directly bonded carbon.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment to determine the esterification position of the feruloyl group on the quinic acid ring.

-

Key Information: Cross-peaks show correlations between protons and carbons separated by multiple bonds. For example, a correlation between H-3 of the quinic acid and the carbonyl carbon of the feruloyl group would confirm a 3-O-feruloyl ester.

-

Data Presentation: Expected Chemical Shifts

The precise chemical shifts will depend on the solvent used and the specific isomer (3-O, 4-O, or 5-O feruloylquinic acid methyl ester). The following table provides expected ¹H and ¹³C NMR chemical shift ranges based on published data for related compounds. The methyl ester group introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.

| Moiety | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Feruloyl | H-2' | ~7.1-7.3 (d) | ~111.0 |

| H-5' | ~6.8-6.9 (d) | ~116.0 | |

| H-6' | ~7.0-7.1 (dd) | ~123.5 | |

| H-7' (α-CH) | ~6.3-6.5 (d, J≈16 Hz) | ~115.0 | |

| H-8' (β-CH) | ~7.6-7.7 (d, J≈16 Hz) | ~146.0 | |

| C-1' | - | ~127.0 | |

| C-3' | - | ~148.5 | |

| C-4' | - | ~150.0 | |

| C-9' (C=O) | - | ~167.0 | |

| -OCH₃ | ~3.9 (s) | ~56.0 | |

| Quinic Acid | H-2ax, H-2eq | ~2.0-2.3 (m) | ~37.0 |

| H-3 | ~3.8-5.4 (m) | ~70.0-73.0 | |

| H-4 | ~3.8-5.4 (m) | ~70.0-73.0 | |

| H-5 | ~3.8-5.4 (m) | ~70.0-73.0 | |

| H-6ax, H-6eq | ~2.0-2.3 (m) | ~35.0 | |

| C-1 | - | ~75.0 | |

| C-7 (COOH) | - | ~176.0 | |

| Methyl Ester | -COOCH₃ | ~3.7 (s) | ~52.5 |

Note: The chemical shifts of H-3, H-4, and H-5 on the quinic acid ring are highly dependent on the position of the bulky feruloyl group. The proton at the esterified position will typically shift downfield significantly (to ~5.0-5.4 ppm).

Visualization of Structure Elucidation Logic

The definitive identification of the feruloyl group's position relies on key correlations observed in the HMBC spectrum. The diagram below illustrates the critical 3-bond correlations (³JCH) between the quinic acid protons and the feruloyl carbonyl carbon (C-9') that differentiate the isomers.

Figure 2: Diagnostic HMBC correlations for identifying the esterification site.

Data Processing and Interpretation

-

Processing: The acquired Free Induction Decay (FID) signals are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS at 0 ppm).

-

Interpretation:

-

¹H Spectrum: Integrate the signals to determine the relative number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to understand proton connectivity. The large J value (~16 Hz) for the olefinic protons (H-7' and H-8') confirms the trans configuration of the double bond in the feruloyl moiety.

-

¹³C Spectrum: Identify the number of unique carbons. Use the expected chemical shift ranges to assign carbons to the aromatic, olefinic, aliphatic, and carbonyl regions.

-

COSY Spectrum: Trace the proton-proton coupling networks within the quinic acid ring and the feruloyl side chain.

-

HSQC Spectrum: Assign protons to their directly attached carbons, confirming the assignments made from 1D spectra.

-

HMBC Spectrum: This is the most crucial experiment for final structure confirmation. Look for the key correlation between a downfield-shifted proton on the quinic acid ring (H-3, H-4, or H-5) and the ester carbonyl carbon (C-9') of the feruloyl group, as illustrated in Figure 2. Additionally, look for correlations from the methyl ester protons (~3.7 ppm) to the quinic acid carbonyl carbon (C-7, ~176 ppm) to confirm the methyl ester position.

-

By systematically applying this comprehensive NMR protocol, researchers can confidently determine the precise structure of feruloylquinic acid methyl ester isomers, ensuring data integrity for applications in drug development, natural product chemistry, and metabolomics.

References

Application Notes and Protocols: Synthesis of Methyl 4-O-feruloylquinate from Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Methyl 4-O-feruloylquinate, a naturally occurring compound with potential biological activities.[1][2] The synthesis commences from commercially available ferulic acid and D-(-)-quinic acid, involving a multi-step process of protection, activation, coupling, and deprotection.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The overall strategy involves:

-

Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected as an acetate ester to prevent side reactions.

-

Activation of Protected Ferulic Acid: The carboxylic acid of the protected ferulic acid is converted to an acyl chloride to facilitate esterification.

-